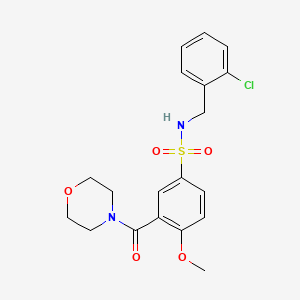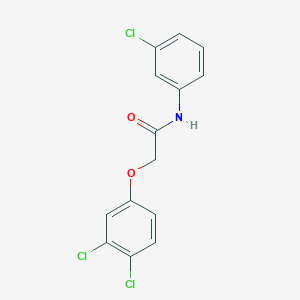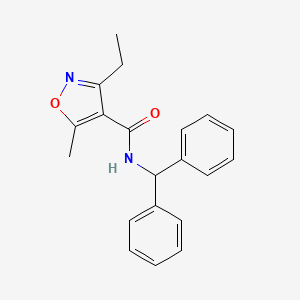
N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
説明
N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as SMCC, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels, which is important for cancer growth and metastasis.
実験室実験の利点と制限
One of the advantages of N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its relatively simple synthesis method, which allows for large-scale production. Additionally, N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to be stable in a range of solvents and at various temperatures, making it a versatile compound for laboratory experiments. However, one limitation of N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain applications.
将来の方向性
There are many potential future directions for research on N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is the development of new drug delivery systems for N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, which could improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and to identify any potential side effects or toxicity. Finally, there is a need for more clinical trials to evaluate the efficacy of N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, or N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, is a promising compound with a range of potential therapeutic applications. Its anti-inflammatory, anti-cancer, and analgesic effects make it an important compound for further research and development. While there are some limitations to its use in laboratory experiments, the relatively simple synthesis method and stability in various solvents make it a versatile compound for scientific research. With continued research, N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide may prove to be a valuable tool in the fight against cancer and other diseases.
科学的研究の応用
N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research has been in the treatment of cancer. N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-18-7-6-15(12-16(18)19(23)22-8-10-27-11-9-22)28(24,25)21-13-14-4-2-3-5-17(14)20/h2-7,12,21H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHGHXJOCXWYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-fluorophenyl){4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone](/img/structure/B4776649.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[1-(2-naphthyloxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4776661.png)
![methyl ({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4776669.png)

![5-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4776684.png)


![N-(1-{[2-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B4776717.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-1-piperazinecarbothioamide](/img/structure/B4776719.png)
![2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4776736.png)

![3-[2-(3,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4776749.png)
![ethyl 1-ethyl-6-({[5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4776755.png)
